molecular formula C3H4N2S B096444 4-Methyl-1,2,3-thiadiazole CAS No. 18212-62-9

4-Methyl-1,2,3-thiadiazole

Cat. No. B096444
CAS RN: 18212-62-9
M. Wt: 100.14 g/mol
InChI Key: OFFFOVCCGHKJES-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole is a heterocyclic compound that is part of the thiadiazole family. These compounds are known for their diverse biological activities and are often used as lead molecules in the development of agrochemicals and pharmaceuticals. The thiadiazole ring system is a common motif in medicinal chemistry due to its structural similarity to peptides and its ability to mimic biologically relevant interactions .

Synthesis Analysis

The synthesis of 4-Methyl-1,2,3-thiadiazole derivatives can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is compatible with a range of aldehydes . Another method includes the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with carboxylic acids and phosphorus oxychloride to yield triazolo[3,4-b][1,3,4]thiadiazoles . Additionally, a three-component approach allows for the synthesis of 3,5-diaryl substituted 1,2,4-thiadiazoles under transition-metal-free conditions, indicating a radical-involved pathway .

Molecular Structure Analysis

The molecular structure of 4-Methyl-1,2,3-thiadiazole derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a specific derivative was determined by X-ray diffraction crystallography, revealing intermolecular hydrogen bonds, weak intermolecular interactions such as S...S, and ppi-ppi interactions . These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

4-Methyl-1,2,3-thiadiazole and its derivatives undergo a range of chemical reactions. An unexpected intramolecular addition-elimination reaction on the thiadiazole ring has been reported, leading to the formation of 1,3,4-thiadiazol-2(3H)-one derivatives . Moreover, the Ugi reaction has been employed to synthesize 5-methyl-1,2,3-thiadiazoles, showcasing the versatility of thiadiazoles in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1,2,3-thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain electronic characteristics that can affect the compound's solubility, stability, and reactivity. For example, the presence of N-H...S hydrogen bonding in mercapto functionalized 1,3,4-thiadiazoles contributes to their solid-state structure and properties . These properties are essential for the compound's application in various biological contexts.

Biological and Pharmacological Activities

Thiadiazoles, including 4-Methyl-1,2,3-thiadiazole derivatives, exhibit a wide range of biological activities. They have been reported to possess fungicidal, antiviral, anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. They also show effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic activities. The molecular targets for these compounds include enzymes like carbonic anhydrase, cyclooxygenase, neutral endopeptidase, aminopeptidase N, matrix metalloproteinases, phosphodiesterases, and c-Src/Abl tyrosine kinase . These activities make 4-Methyl-1,2,3-thiadiazole derivatives promising candidates for further development as therapeutic agents.

Scientific Research Applications

  • Antiviral and Fungicidal Activities : 4-Methyl-1,2,3-thiadiazole derivatives exhibit significant antiviral and fungicidal activities. Compounds with this structure have shown potential in the development of novel pesticides and are effective against a variety of fungi and viruses (Zheng et al., 2010); (Fan et al., 2010).

  • Antimicrobial Properties : Novel derivatives of 4-Methyl-1,2,3-thiadiazole have demonstrated significant in vitro antimicrobial activity, especially against Gram-positive bacteria. This suggests potential applications in treating bacterial infections resistant to common antibiotics (Paruch et al., 2021).

  • Anticancer Activity : Some 4-Methyl-1,2,3-thiadiazole derivatives have shown promising anticancer properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, for example, displayed significant cytotoxicity against various cancer cell lines (Gür et al., 2020).

  • Pharmacological Interest : 1,3,4-thiadiazole compounds, including 4-Methyl-1,2,3-thiadiazole, are known for their wide range of pharmacological activities such as antiviral, anti-tumor, anti-inflammatory, and antidepressant properties. They also find applications in fields like dyes and lubricants (Asif & Abida, 2019).

  • GABA Metabolism and ROS Induction : Synthetic 1,2,3-thiadiazole compounds, including 4-Methyl-1,2,3-thiadiazole, have been studied for their effects on GABA metabolism and reactive oxygen species (ROS) induction in plants, suggesting their potential impact on plant physiology and stress responses (AL-Quraan et al., 2015).

Safety And Hazards

4-Methyl-1,2,3-thiadiazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

Research on 4-Methyl-1,2,3-thiadiazole and its derivatives is ongoing. For example, 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and evaluated for in vitro antimicrobial activity . Another study has developed new antimycobacterial sulfonyl hydrazones and 4-Methyl-1,2,3-thiadiazole-based hydrazone derivatives .

properties

IUPAC Name

4-methylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFFOVCCGHKJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326702
Record name 4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3-thiadiazole

CAS RN

18212-62-9
Record name 4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
567
Citations
Z Fan, Z Yang, H Zhang, N Mi, H Wang… - Journal of agricultural …, 2010 - ACS Publications
Heterocyclic compounds play an important role as the main sources of lead molecules of agrochemicals. Synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,…
Number of citations: 150 pubs.acs.org
X Zuo, N Mi, Z Fan, Q Zheng, H Zhang… - Journal of agricultural …, 2010 - ACS Publications
The Ugi reaction is a green and rapid one-pot reaction for lead derivation. To develop novel candidate pesticides with diverse biological activities, two series of 4-methyl-1,2,3-…
Number of citations: 72 pubs.acs.org
ZH Wang, YZ Guo, J Zhang, L Ma… - Journal of agricultural …, 2010 - ACS Publications
A series of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have been synthesized and characterized by NMR ( 1 H, 13 C, and 119 Sn), …
Number of citations: 48 pubs.acs.org
D Guo, Z Wang, Z Fan, H Zhao, W Zhang… - Chinese journal of …, 2012 - Wiley Online Library
Twenty nine novel N‐4‐methyl‐1,2,3‐thiadiazole‐5‐carbonyl‐N′‐phenyl ureas were designed and synthesized, and their structures were confirmed by proton nuclear magnetic …
Number of citations: 14 onlinelibrary.wiley.com
VT Angelova, T Pencheva, N Vassilev, E K-Yovkova… - Antibiotics, 2022 - mdpi.com
Fifteen 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives 3a–d and sulfonyl hydrazones 5a–k were synthesized. They were characterized by 1 H-NMR, 13 C NMR, and HRMS. …
Number of citations: 9 www.mdpi.com
K Paruch, Ł Popiołek, A Biernasiuk, A Berecka-Rycerz… - Applied Sciences, 2021 - mdpi.com
Bacterial infections, especially those caused by strains resistant to commonly used antibiotics and chemotherapeutics, are still a current threat to public health. Therefore, the search for …
Number of citations: 15 www.mdpi.com
JP Zhang, XY Li, YW Dong, YG Qin, XL Li… - Chinese Chemical …, 2017 - Elsevier
To find new lead compounds with high biological activity, a series of novel 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives were designed and synthesized. …
Number of citations: 14 www.sciencedirect.com
XH Liu, JQ Weng, CX Tan - Journal of Chemistry, 2013 - hindawi.com
A new 1,2,3-thiadiazole compound was synthesized and characterized. The crystal structure of the title compound (C 15 H 14 FN 5 S 2 , Mr = 347.43) has been determined by single-…
Number of citations: 47 www.hindawi.com
SL Yan, MY Yang, ZH Sun, LJ Min… - Letters in Drug …, 2014 - ingentaconnect.com
A series of 4-methyl-N-(5-substituted-1, 3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide 6a~6j. The chemical structures were confirmed by 1H NMR, FTIR, MS, and elemental …
Number of citations: 91 www.ingentaconnect.com
CX Tan, YX Shi, JQ Weng, XH Liu… - Journal of …, 2014 - Wiley Online Library
Starting from carbonic acid diethyl ester, a series of 1,2,4‐triazole derivatives containing 1,2,3‐thiadiazole were synthesized. Reactions were performed by microwave irradiation or …
Number of citations: 35 onlinelibrary.wiley.com

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